![molecular formula C11H15ClN4O B1464262 3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1178321-37-3](/img/structure/B1464262.png)

3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

説明

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and require a multi-step procedure .科学的研究の応用

Glycine Transporter 1 Inhibition

The compound's analogs have been identified for their potent inhibitory activity on the glycine transporter 1 (GlyT1), indicating potential applications in central nervous system (CNS) disorders. For example, structurally related compounds exhibited significant GlyT1 inhibitory activity, demonstrating favorable pharmacokinetics profiles and an increase in cerebrospinal fluid glycine concentration in animal models, suggesting potential therapeutic applications in schizophrenia and other neurological conditions (Yamamoto et al., 2016).

Catalytic Applications

Derivatives of the compound have been explored for their catalytic capabilities. Notably, bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) nanoparticles, closely related to the compound , have been synthesized and applied successfully for the one-pot synthesis of 4H-chromene derivatives. This highlights the compound's potential utility in organic synthesis and material science for producing compounds with good to excellent yields, showcasing its versatility as a heterogeneous Bronsted-Lowry base (Eskandari et al., 2019).

Antimicrobial Activity

Compounds structurally similar to 3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one have been synthesized and evaluated for their antimicrobial efficacy. This includes piperazine and triazolo-pyrazine derivatives, which have shown promising results against bacterial and fungal strains in vitro. The novel derivatives demonstrate significant growth inhibition, especially against certain resistant strains, indicating potential applications in the development of new antimicrobial agents (Patil et al., 2021).

Serotonin Receptor Agonist Properties

Research on structurally related piperazine derivatives has demonstrated potent central serotoninmimetic activity. This indicates potential applications in developing therapies for disorders associated with serotonin dysfunction, such as depression or anxiety, based on the pharmacological profile of compounds like 6-chloro-2(1-piperazinyl)pyrazine (Lumma et al., 1978).

作用機序

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs. Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as dopamine, serotonin, or GABA receptors .

Mode of action

The exact mode of action would depend on the specific target. For example, if the compound acts on serotonin receptors, it might increase or decrease the activity of these receptors, leading to changes in mood, appetite, or other physiological functions .

Pharmacokinetics

The compound contains a chloropropanoyl group, which might affect its absorption, distribution, metabolism, and excretion (ADME) properties. Chlorinated compounds are often lipophilic, which can enhance their absorption and distribution in the body .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as a dopamine receptor agonist, it might stimulate dopamine activity, leading to increased motivation and pleasure .

Action environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the compound’s stability might be reduced at high temperatures or extreme pH values .

特性

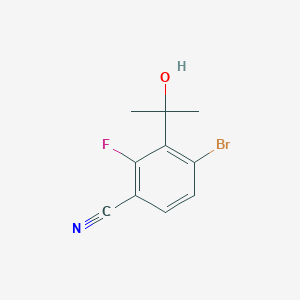

IUPAC Name |

3-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZJUVNHCKXHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)

![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)

![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)

![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)

![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)

![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)

![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)

![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)